Triostin A -

Triostin A

Catalog Number: EVT-1570680
CAS Number:
Molecular Formula: C50H62N12O12S2
Molecular Weight: 1087.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Triostin A is a cyclodepsipeptide.
Overview

Triostin A is a naturally occurring compound known for its significant biological activities, particularly as a potent inhibitor of hypoxia-inducible factor 1, which plays a crucial role in cancer progression and response to low oxygen levels. This compound is classified under the category of bicyclic depsipeptides, which are characterized by their unique structural features that contribute to their biological efficacy.

Source

Triostin A was originally isolated from the bacterium Streptomyces triostinicus. Its biosynthesis is closely linked to the production of echinomycin, another compound with notable antitumor properties. The interest in Triostin A has led to extensive research into its synthesis and analogues, aiming to enhance its therapeutic potential.

Classification

Triostin A belongs to the class of quinoxaline-containing compounds and is categorized as a bicyclic depsipeptide. This classification is significant due to the compound's structural complexity and its interactions with biological systems.

Synthesis Analysis

Methods

The synthesis of Triostin A has evolved over time, with recent advancements focusing on improved solution-phase synthesis techniques. An innovative method was reported achieving a total yield of 17.5% over 13 synthetic steps. This process involves several key reactions that contribute to the formation of the final product.

Technical Details

  1. Initial Coupling: The synthesis begins with the coupling of MeVal-OAll with Boc-MeCys(Bam)-OH, yielding a peptide intermediate.
  2. Deprotection: The Boc group is cleaved using trifluoroacetic acid and triisopropylsilane, followed by coupling with Boc-Ala-OH to form a tripeptide.
  3. Final Condensation: The tripeptide undergoes condensation with Cbz-D-Ser-OAll, resulting in an epimeric tetradepsipeptide.
  4. Yield Optimization: Throughout these steps, various yields were recorded, with the final condensation step yielding Triostin A at an 81% rate from the last intermediate.
Molecular Structure Analysis

Structure

The molecular structure of Triostin A features a unique bicyclic framework, characterized by a quinoxaline core and several amino acid residues linked through ester bonds. The compound's structure can be represented as follows:

  • Molecular Formula: C16_{16}H18_{18}N4_{4}O4_{4}
  • Molecular Weight: Approximately 342.34 g/mol

Data

Nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the structure of Triostin A, revealing distinct peaks corresponding to its functional groups. The structural analysis indicates that Triostin A possesses multiple stereocenters, contributing to its biological activity through specific interactions with target proteins .

Chemical Reactions Analysis

Reactions

The synthesis of Triostin A involves several key chemical reactions:

  1. Peptide Coupling Reactions: These reactions are critical for forming peptide bonds between amino acids.
  2. Deprotection Reactions: Utilization of strong acids like trifluoroacetic acid for removing protecting groups is essential for accessing reactive functional groups.
  3. Condensation Reactions: Final condensation steps involve forming larger peptide structures through esterification processes.

Technical Details

The reactions are typically carried out under controlled conditions to maximize yield and purity. High-performance liquid chromatography is often used to monitor reaction progress and isolate intermediates .

Mechanism of Action

Triostin A exerts its biological effects primarily through inhibition of hypoxia-inducible factor 1 activity. This inhibition disrupts HIF-1α protein accumulation and DNA binding, leading to reduced transcriptional activation of target genes involved in angiogenesis and tumor growth.

Process

  1. Binding Affinity: Triostin A binds to HIF-1α, preventing its dimerization with HIF-1β.
  2. Transcriptional Regulation: The inhibition leads to decreased expression of genes such as vascular endothelial growth factor, which are critical for tumor survival under hypoxic conditions.

Data

Studies have demonstrated that Triostin A and its analogues exhibit selective cytotoxicity against cancer cell lines under hypoxic conditions, highlighting their potential as therapeutic agents in oncology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Triostin A is typically presented as a white to off-white solid.
  • Solubility: It shows variable solubility in organic solvents and limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to basic environments.
  • Reactivity: Triostin A can participate in various chemical reactions typical for peptide-based compounds, including hydrolysis and esterification.

Relevant Data or Analyses

Thermal gravimetric analysis indicates that Triostin A has a melting point around 150°C, suggesting moderate thermal stability suitable for various applications in pharmaceutical formulations .

Applications

Triostin A has garnered attention for its potential applications in cancer therapy due to its ability to inhibit hypoxia-inducible factors. Its derivatives are being explored for:

  • Development as novel anti-cancer agents targeting hypoxic tumor microenvironments.
  • Research into mechanisms of action related to tumor biology and resistance mechanisms.

Additionally, ongoing studies aim to synthesize new analogues with enhanced efficacy or reduced toxicity profiles, expanding the therapeutic landscape for hypoxia-related diseases .

Introduction to Triostin A

Historical Discovery and Natural Sources

Triostin A was first isolated in the 1950s from the Gram-positive bacterium Streptomyces triostinicus, a soil-dwelling actinomycete known for producing bioactive secondary metabolites. Early structural elucidation efforts by Otsuka and Shoji confirmed its cyclic depsipeptide scaffold and quinoxaline chromophores, distinguishing it from other peptide antibiotics [7]. Intriguingly, genomic sequencing revealed that S. triostinicus possesses a 36-kilobase biosynthetic gene cluster responsible for Triostin A production. This cluster includes an ecm18 homolog encoding a thioacetal-forming enzyme, explaining the strain’s unexpected capacity to produce trace amounts of echinomycin—a closely related antibiotic previously thought to be synthesized only by distinct Streptomyces species [2]. The discovery underscored the metabolic versatility of actinomycetes and highlighted the role of horizontal gene transfer in the evolution of antibiotic biosynthesis pathways.

Table 1: Key Historical Milestones in Triostin A Research

YearDiscoverySignificance
1950sIsolation from Streptomyces triostinicusIdentified as a novel antibiotic with DNA-binding properties
1965Structural confirmation by Otsuka and ShojiEstablished cyclic depsipeptide core and quinoxaline moieties
2008Sequencing of 36 kb biosynthetic gene cluster in S. triostinicusRevealed genetic basis for Triostin A and trace echinomycin production
2011Elucidation of chromophore biosynthesis from L-tryptophanUncovered common intermediate (3-hydroxy-L-kynurenine) for quinoxaline antibiotics [5]

Classification Within the Quinomycin Antibiotic Family

Triostin A belongs to the quinomycin family of bicyclic depsipeptide antibiotics, characterized by a C₂-symmetric scaffold bearing two heteroaromatic chromophores. This family includes echinomycin (quinomycin A), quinomycin C, triostin C, and thiocoraline. Structurally, quinomycins share:

  • A conserved cyclic octadepsipeptide backbone composed of alanine, serine, valine, cysteine, and N-methylated cysteine residues, forming a rigid disulfide-bridged scaffold [1] [7].
  • Bis-intercalating chromophores, typically quinoxaline-2-carboxylic acid (QXC) or 3-hydroxyquinaldic acid (HQA), positioned to insert between DNA base pairs.
  • Cross-linking moieties: Triostin A features thioacetal bridges, while echinomycin contains a disulfide linkage—a key differentiator affecting DNA-binding kinetics and sequence specificity [7].

Functionally, quinomycins exhibit potent antibacterial, antitumor, and antiviral activities due to their DNA bis-intercalation. Triostin A specifically binds CpG steps in DNA via Hoogsteen base-pairing, inducing conformational shifts that inhibit replication and transcription [4] [6]. In contrast, echinomycin preferentially targets GC-rich regions, demonstrating how minor structural variations (e.g., disulfide vs. thioacetal bridges) alter biological specificity.

Table 2: Structural and Functional Comparison of Key Quinomycins

AntibioticChromophoreCross-linkDNA Sequence PreferenceHelix Extension (Å)
Triostin AQuinoxaline-2-carboxylic acid (QXC)ThioacetalCpG dinucleotides10.5 [3] [7]
EchinomycinQXCDisulfideGC-rich regions10.2 [1] [7]
SW-163D3-Hydroxyquinaldic acid (HQA)DisulfideAT-rich regions~9.8 [5]

Structural and Functional Significance in Bioorganic Chemistry

Molecular Architecture

Triostin A’s structure comprises three key elements:

  • A cyclic depsipeptide core: Eight amino acids cyclized via ester (depsi) and amide bonds, creating a saddle-shaped scaffold that preorganizes the chromophores for DNA binding [3].
  • Quinoxaline-2-carboxylic acid (QXC) moieties: Derived from L-tryptophan via 3-hydroxy-L-kynurenine (a common intermediate shared with HQA biosynthesis in other quinomycins) [5]. Enzymes like Ecm12 (P450 monooxygenase) and Ecm13 (thioesterase) catalyze hydroxylation and ring cleavage steps essential for QXC formation.
  • Thioacetal bridges: Methylthioacetal linkages connecting the peptide strands, conferring rigidity and influencing DNA-binding kinetics compared to echinomycin’s disulfide bonds [1] [7].

Biosynthesis

The biosynthetic pathway involves:

  • Non-ribosomal peptide synthesis (NRPS): An eight-module NRPS complex assembles the octapeptidyl chain, with iterative action of four modules generating the C₂-symmetric structure [1].
  • Chromophore formation: L-Tryptophan is oxidized to 3-hydroxy-L-kynurenine by Ecm11 (tryptophan 2,3-dioxygenase) and Ecm12. This intermediate is then cyclized to QXC by Ecm3/Ecm4 in S. triostinicus [5].
  • Cyclization and cross-linking: Thioesterase (Ecm2) catalyzes depsipeptide cyclization, followed by thioacetal bridge formation via Ecm18 homologs [2].

Table 3: Key Enzymes in Triostin A Biosynthesis

EnzymeFunctionGene in ClusterHomologs
NRPS modulesPeptide chain elongationtrsA, trsD, etc.Iterative tetramodular system [1]
Ecm11Tryptophan 2,3-dioxygenaseecm11/trsCSwb10, TioF [5]
Ecm12P450 monooxygenase (hydroxylates tryptophan)ecm12/trsBSwb13, TioI [5]
Ecm13ACP-dependent β-hydroxylationecm13/trsRSwb11, TioK [5]
Ecm18Thioacetal-forming enzymeecm18 homologConverts triostin to echinomycin [2]

DNA Interaction Mechanisms

Triostin A binds DNA through bis-intercalation:

  • Each quinoxaline inserts between base pairs, unwinding DNA by ~44° and extending the helix by 10.5 Å—nearly twice the extension caused by mono-intercalators like ethidium [6] [7].
  • The thioacetal bridges stabilize Hoogsteen base-pairing at CpG sites, where adenine flips to the syn conformation, forming hydrogen bonds between N7 of adenine and N3 of cytosine [4]. Optical tweezers studies show this binding is force-dependent: association constants increase exponentially under tension (e.g., 3-fold at 20 pN) due to reduced energy barriers for base-pair separation [6].

Research Applications

  • Probing DNA dynamics: Triostin A’s Hoogsteen stabilization provides insights into non-canonical DNA conformations in genomic regulation [4].
  • Molecular engineering template: Its rigid scaffold has been modified to create DNA-binding hybrids. For example, replacing quinoxalines with nucleobases yields major groove binders, while "click chemistry" enables attachment of metal-chelating ligands (e.g., triazacyclononane) for targeted DNA cleavage [3] [8].
  • Biosynthetic platform: Heterologous expression of the Triostin A gene cluster in E. coli enables combinatorial biosynthesis of novel analogs with altered chromophores (e.g., HQA instead of QXC) [5].

Table 4: Analytical Techniques for Studying Triostin A-DNA Interactions

TechniqueApplicationKey Finding
X-ray crystallographyResolving DNA-ligand co-crystal structuresVisualization of Hoogsteen base-pairs at CpG sites [4]
Optical tweezersSingle-molecule binding kinetics under forceExponential increase in association constant with applied force [6]
Solvent partitionBinding constants to synthetic polynucleotidesHigher affinity for poly(dA-dT) than poly(dG-dC) [7]
Click chemistrySynthesis of triostin hybrids for DNA recognitionFunctionalization with propargylglycine for ligand attachment [3] [8]

Properties

Product Name

Triostin A

IUPAC Name

N-[(1R,4S,7R,11S,14R,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide

Molecular Formula

C50H62N12O12S2

Molecular Weight

1087.2 g/mol

InChI

InChI=1S/C50H62N12O12S2/c1-25(2)39-49(71)73-21-35(57-41(63)33-19-51-29-15-11-13-17-31(29)55-33)43(65)53-28(6)46(68)60(8)38-24-76-75-23-37(47(69)61(39)9)59(7)45(67)27(5)54-44(66)36(22-74-50(72)40(26(3)4)62(10)48(38)70)58-42(64)34-20-52-30-16-12-14-18-32(30)56-34/h11-20,25-28,35-40H,21-24H2,1-10H3,(H,53,65)(H,54,66)(H,57,63)(H,58,64)/t27-,28-,35+,36+,37-,38-,39-,40-/m0/s1

InChI Key

GULVULFEAVZHHC-IITWSDOJSA-N

SMILES

CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)C

Synonyms

triostin A

Canonical SMILES

CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)C

Isomeric SMILES

C[C@H]1C(=O)N([C@H]2CSSC[C@@H](C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.